1-Naphthoxyacetic acid

Übersicht

Beschreibung

Naphthyloxyessigsäure ist ein synthetisches Pflanzenhormon, das zur Klasse der Auxine gehört. Es wird hauptsächlich zur Förderung des Wurzelwachstums, zur Steigerung der Fruchtansatzes und zur Verhinderung des vorzeitigen Fruchtabfalls bei verschiedenen Obstpflanzen wie Äpfeln, Birnen, Pflaumen und Kirschen eingesetzt . Die Verbindung ist mäßig wasserlöslich und gilt nicht als persistent in der Umwelt .

Herstellungsmethoden

Naphthyloxyessigsäure kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Naphthol mit Chloressigsäure in Gegenwart einer Base . Diese Reaktion erfordert typischerweise kontrollierte Bedingungen, einschließlich spezifischer Temperaturen und pH-Werte, um optimale Ausbeuten zu erzielen. Industrielle Produktionsverfahren beinhalten oft ähnliche Prozesse, werden jedoch für größere Mengen skaliert und können zusätzliche Reinigungsschritte beinhalten, um die Reinheit des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Naphthyloxyessigsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von Naphthyloxyessigsäure zur Bildung von Naphthochinon-Derivaten führen, während die Reduktion Naphthylalkohole ergeben kann .

Wirkmechanismus

Target of Action

1-Naphthoxyacetic acid, also known as (1-Naphthyloxy)acetic acid, is a synthetic auxin, a class of plant hormones that play a crucial role in the regulation of plant growth and development . The primary target of this compound is the auxin influx carrier AUX1/LAX and auxin efflux carriers PIN-FORMED (PIN) as well as the ATP-Binding Cassette subfamily B (ABCB)/multidrug resistance (MDR)/phosphoglycoprotein (PGP)-type transporters . These carriers mediate the directional cell-to-cell transport of auxin, which is essential for creating the intercellular auxin concentration gradient .

Mode of Action

This compound acts as an inhibitor of auxin influx . It interferes with the dynamics of the plasma membrane, blocking the activities of both auxin influx and efflux carriers . This action disrupts the normal auxin transport across the plasma membrane, altering the auxin concentration gradient within the plant tissue .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It modulates auxin biosynthesis and inactivation, directional auxin transport, and signaling . At auxin concentration maxima in the tissue, auxin activates the transcription of auxin-responsive genes via the SCF TIR1/AFB –proteasome pathway . In this transcriptional regulatory process, auxin enhances the proteolysis of AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors by promoting the ubiquitination of the Aux/IAA proteins . This results in the activation of ARFs to promote auxin-responsive gene expression .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The action of this compound leads to changes in auxin transport, which can have various effects on plant growth and development. For example, it has been shown to rescue the agravitropic phenotype of the aux1 mutant . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of auxin transporters, which are the targets of this compound, is known to be crucial for plant responses to environmental stimuli such as light and gravity . Therefore, changes in these environmental factors could potentially affect the action, efficacy, and stability of this compound.

Biochemische Analyse

Biochemical Properties

1-Naphthoxyacetic acid has been identified as a specific inhibitor of auxin influx transport . It interacts with the AUX1/LAX importer, a key component in the auxin transport system . This interaction disrupts the formation of auxin gradient from developing leaves to tips, thereby affecting various plant growth and developmental processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in lateral root formation, trichoblast polarization, and root hair elongation . It also influences cell function by modulating responses to auxin, ethylene, and cytokinins .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the AUX1/LAX importer, thereby disrupting the auxin influx . This disruption affects the intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action . The disruption of this gradient can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the auxin biosynthesis and inactivation pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues via the AUX1/LAX importer . This importer plays a crucial role in the auxin polar transport system, which is responsible for the generation of the intercellular auxin concentration gradient .

Subcellular Localization

The subcellular localization of this compound is likely associated with the AUX1/LAX importer, which is located at the plasma membrane

Vorbereitungsmethoden

Naphthyloxyacetic acid can be synthesized through several methods. One common synthetic route involves the reaction of naphthol with chloroacetic acid in the presence of a base . This reaction typically requires controlled conditions, including specific temperatures and pH levels, to achieve optimal yields. Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the final product’s purity .

Analyse Chemischer Reaktionen

Naphthyloxyacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of naphthyloxyacetic acid can lead to the formation of naphthoquinone derivatives, while reduction can yield naphthyl alcohols .

Wissenschaftliche Forschungsanwendungen

Naphthyloxyessigsäure hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um das Verhalten synthetischer Auxine und ihre Wechselwirkungen mit Pflanzenrezeptoren zu untersuchen . In der Biologie spielt es eine entscheidende Rolle bei der Regulierung des Pflanzenwachstums, insbesondere bei der Entwicklung von Wurzeln und der Fruchtansatzes . In der Medizin werden Naphthyloxyessigsäure-Derivate auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und krebshemmender Eigenschaften . Industriell wird es in der Landwirtschaft verwendet, um die Erträge zu steigern und die Fruchtqualität zu verbessern .

Wirkmechanismus

Der Wirkmechanismus von Naphthyloxyessigsäure beinhaltet seine Wechselwirkung mit spezifischen Pflanzenrezeptoren, was zur Aktivierung verschiedener Signalwege führt, die das Pflanzenwachstum und die -entwicklung regulieren . Die Verbindung ahmt das natürliche Pflanzenhormon Auxin nach, bindet an Auxinrezeptoren und löst eine Kaskade von molekularen Ereignissen aus, die zu Zellstreckung, -teilung und -differenzierung führen . Dieser Prozess fördert letztendlich das Wurzelwachstum, den Fruchtansatz und andere wachstumsbezogene Prozesse in Pflanzen .

Vergleich Mit ähnlichen Verbindungen

Naphthyloxyessigsäure ähnelt anderen synthetischen Auxinen wie Indol-3-Essigsäure und 2,4-Dichlorphenoxyessigsäure . Es ist jedoch einzigartig in seinen spezifischen Anwendungen und Wirkungen auf bestimmte Obstpflanzen. Während Indol-3-Essigsäure ein natürlich vorkommendes Auxin ist, ist Naphthyloxyessigsäure synthetisch und wurde für spezifische landwirtschaftliche Anwendungen angepasst . Darüber hinaus ist Naphthyloxyessigsäure weniger toxisch und umweltfreundlicher als 2,4-Dichlorphenoxyessigsäure, was es für bestimmte Anwendungen zur bevorzugten Wahl macht .

Ähnliche Verbindungen

- Indol-3-Essigsäure

- 2,4-Dichlorphenoxyessigsäure

- 1-Naphthylessigsäure

- 2-Naphthylessigsäure

Eigenschaften

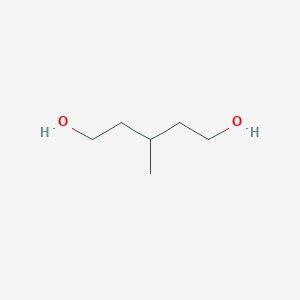

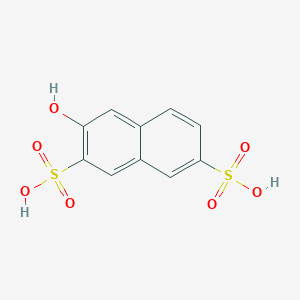

IUPAC Name |

2-naphthalen-1-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRYSOFWKRRLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183911 | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-75-2 | |

| Record name | Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08286 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2976-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QI2464POA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

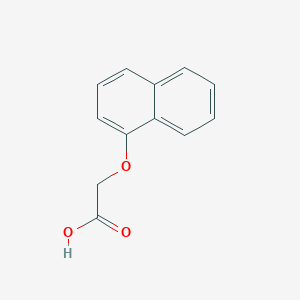

![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B147204.png)